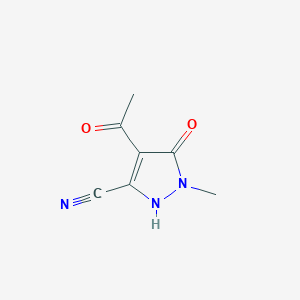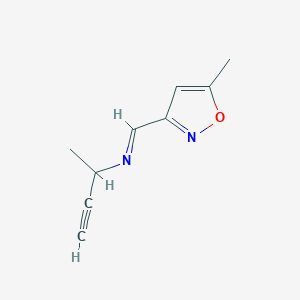
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is a complex organic compound characterized by its long polyether chain and isoindoline-1,3-dione core. This compound is notable for its unique structure, which combines a hydrophilic polyether segment with a hydrophobic aromatic core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain is synthesized through a step-growth polymerization process, often using ethylene oxide as a monomer. The reaction is catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and pressure conditions.
Attachment to Isoindoline-1,3-dione: The polyether chain is then attached to the isoindoline-1,3-dione core through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the isoindoline-1,3-dione and a nucleophilic end group on the polyether chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
Analyse Des Réactions Chimiques
Types of Reactions
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polyether chain can be oxidized to form carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery vehicle due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yl octanoate
- 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl (9Z)-9-octadecenoate
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is unique due to its combination of a long polyether chain and an isoindoline-1,3-dione core. This structure imparts distinct amphiphilic properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C32H53NO14 |
|---|---|
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H53NO14/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-31(35)29-3-1-2-4-30(29)32(33)36/h1-4,34H,5-28H2 |
Clé InChI |
QOUVGEIWBFXFEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)

![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
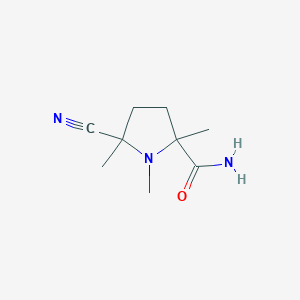
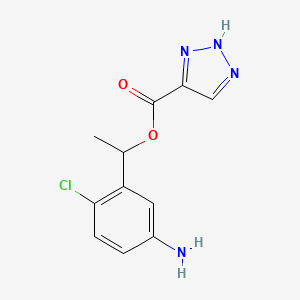

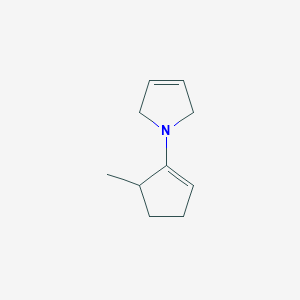
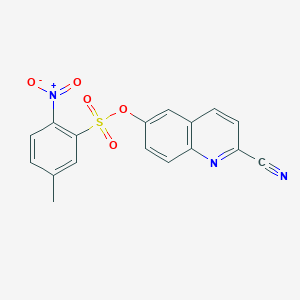

![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
